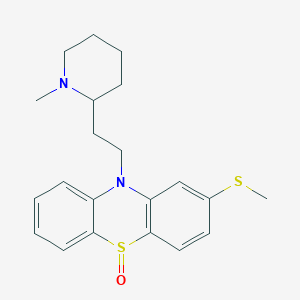

Thioridazine 5-Sulfoxide

Overview

Description

Thioridazine 5-Sulfoxide is a metabolite of thioridazine, a phenothiazine antipsychotic drug. Thioridazine was widely used in the treatment of schizophrenia and other psychotic disorders until it was withdrawn from the market due to its association with severe cardiac arrhythmias . This compound is formed through the oxidation of thioridazine and has been studied for its pharmacological and toxicological properties.

Mechanism of Action

Target of Action

Thioridazine 5-Sulfoxide, a metabolite of Thioridazine, primarily targets dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of cognition, learning, and motor control . Additionally, it has been suggested that this compound may interact with Penicillin-binding proteins (PBPs) , which are essential for bacterial cell wall synthesis .

Mode of Action

This compound interacts with its targets by blocking the dopaminergic D1 and D2 receptors in the brain, which leads to a decrease in dopamine-mediated effects . It also depresses the release of hypothalamic and hypophyseal hormones . In the context of antibacterial action, it is suggested that this compound inhibits PBPs, thereby disrupting bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic signaling pathway. By blocking D1 and D2 receptors, it disrupts dopamine signaling, affecting various physiological processes such as basal metabolism, body temperature, wakefulness, and vasomotor tone . In terms of antibacterial action, it interferes with the bacterial cell wall synthesis pathway by inhibiting PBPs .

Pharmacokinetics

The pharmacokinetics of this compound involves its formation through the biotransformation of Thioridazine. This process occurs in the presence of phenobarbital-induced rats, resulting in two stereoisomeric pairs of this compound . The compound accumulates in all tissues studied, with no major differences detected in the distribution in serum or tissue between control and induced animals .

Result of Action

The action of this compound results in a range of molecular and cellular effects. In the nervous system, it can lead to changes in cognition, learning, and motor control due to its interaction with dopaminergic receptors . In terms of its antibacterial action, it can lead to the death of bacteria due to the disruption of cell wall synthesis .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s antibacterial activity can be enhanced through laser irradiation, leading to the formation of photoproducts with increased antimicrobial activity . Furthermore, the compound’s action can be influenced by the presence of other substances, such as phenobarbital, which can induce the biotransformation of Thioridazine to this compound .

Biochemical Analysis

Biochemical Properties

Thioridazine 5-Sulfoxide interacts with various enzymes and proteins. It is metabolized by the flavin-containing monooxygenase (FMO), located in the endoplasmic reticulum of mammalian cells . This enzyme is involved in the monooxygenation of a wide variety of xenobiotics .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been observed to have an enhanced antimicrobial activity against Gram-positive bacteria . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, depresses the release of hypothalamic and hypophyseal hormones, and is believed to depress the reticular activating system .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed that the antimicrobial activity of this compound against Gram-positive bacteria increases with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been observed that this compound shows a dose-dependent effect in vivo at doses from 15 to 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by the flavin-containing monooxygenase (FMO), which is involved in the monooxygenation of a wide variety of xenobiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thioridazine 5-Sulfoxide is primarily produced through the biotransformation of thioridazine by endophytic fungi. The sulfur atom in the phenothiazine ring at position 5 undergoes oxidation to form the sulfoxide . This biotransformation can be stereoselective, yielding different enantiomers depending on the fungal species used.

Industrial Production Methods: Industrial production of this compound involves the use of microorganisms such as fungi, which can efficiently oxidize thioridazine under mild conditions. This method is advantageous as it does not require the protection of other functional groups and can produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: Thioridazine 5-Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert this compound to thioridazine sulfone.

Reduction: this compound can be reduced back to thioridazine under specific conditions.

Substitution: The sulfoxide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Thioridazine Sulfone: Formed through further oxidation.

Thioridazine: Formed through reduction.

Scientific Research Applications

Chemistry: Used as a model compound for studying sulfoxidation reactions.

Biology: Investigated for its effects on microbial metabolism and its role in biotransformation processes.

Medicine: Studied for its pharmacological properties and potential therapeutic applications, although its use is limited due to toxicity concerns.

Industry: Used in the development of new synthetic methods and as a reference compound in analytical chemistry

Comparison with Similar Compounds

Thioridazine: The parent compound, used as an antipsychotic.

Thioridazine Sulfone: A further oxidized form of thioridazine.

Comparison: Thioridazine 5-Sulfoxide is unique due to its specific oxidation at the sulfur atom in the phenothiazine ring at position 5. This structural difference contributes to its distinct pharmacological and toxicological properties compared to other metabolites like mesoridazine and thioridazine sulfone .

Properties

IUPAC Name |

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)26(24)21-11-10-17(25-2)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDFFVBQCMLXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998951 | |

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7776-05-8 | |

| Record name | Thioridazine-5-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIORIDAZINE 5-SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI69B9MW63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.